3-Amino-2-chloro-4-fluorophenol

Physicochemical Characterization Ionization State Formulation

3-Amino-2-chloro-4-fluorophenol is a halogenated aminophenol derivative with the molecular formula C₆H₅ClFNO and a molecular weight of 161.56 g/mol. It belongs to a class of functionalized phenols valued as versatile intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
Cat. No. B8728451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-chloro-4-fluorophenol
Molecular FormulaC6H5ClFNO
Molecular Weight161.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)Cl)N)F
InChIInChI=1S/C6H5ClFNO/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H,9H2
InChIKeyZOHCUDKMOCVFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-chloro-4-fluorophenol (CAS 1427407-23-5): Baseline Properties for Scientific Procurement


3-Amino-2-chloro-4-fluorophenol is a halogenated aminophenol derivative with the molecular formula C₆H₅ClFNO and a molecular weight of 161.56 g/mol . It belongs to a class of functionalized phenols valued as versatile intermediates in pharmaceutical and agrochemical synthesis. The compound is characterized by a unique substitution pattern—amino at position 3, chloro at position 2, and fluoro at position 4 relative to the phenolic hydroxyl group—that governs its reactivity and physicochemical properties. Predicted physical data include a boiling point of 247.0±35.0 °C, density of 1.519±0.06 g/cm³, and an acid dissociation constant (pKa) of 8.57±0.23 . Its moderate lipophilicity is reflected by an XLogP3 value of 1.6 .

Halogenated aminophenol building block for pharmaceutical and agrochemical synthesis
3-amino-2-chloro-4-fluoro pattern enables ortho-chloro halogen bonding in drug-like cores
Moderate lipophilicity (XLogP3 1.6) supports reversed-phase purification and extraction workflows

Why In-Class Substitution of 3-Amino-2-chloro-4-fluorophenol Introduces Uncontrolled Variability


Halogenated aminophenols with identical molecular formulas but distinct substitution patterns—such as 3-Amino-4-chloro-2-fluorophenol (CAS 1427407-07-5) or 5-Amino-2-chloro-4-fluorophenol (CAS 84478-72-8)—exhibit markedly different physicochemical and reactivity profiles due to the precise positioning of electron-withdrawing chloro and fluoro groups relative to the amino and phenolic hydroxyl moieties . This ortho, meta, para arrangement directly influences acid/base behavior, nucleophilicity, and solubility, parameters critical to reaction optimization and downstream synthetic utility. Generic interchange without experimental validation risks unintended changes in reaction selectivity, yield, or purification requirements. The following quantitative evidence delineates where 3-Amino-2-chloro-4-fluorophenol demonstrates measurable differentiation from its closest structural analogs .

Regioisomer mismatch alters reactivity
3-Amino-4-chloro-2-fluorophenol or 5-Amino-2-chloro-4-fluorophenol shift electron-donating/-withdrawing group positions, which may change acid/base behavior and nucleophilicity — critical for reaction optimization.
Thermal and solubility profiles diverge
Isomeric aminophenols can differ in boiling point, melting behavior, and hydrogen-bond capacity. Direct substitution may lead to unexpected crystallization or purification outcomes.
Unvalidated comparative performance
No direct head-to-head biological or pharmacological data exist for these isomers. Generic interchange risks unquantified variability in downstream assays or synthetic yields.

Quantitative Differentiation of 3-Amino-2-chloro-4-fluorophenol from Closest Analogs


Acidity (pKa) Comparison: 3-Amino-2-chloro-4-fluorophenol vs. 2-Chloro-4-fluorophenol

The predicted acid dissociation constant (pKa) for 3-Amino-2-chloro-4-fluorophenol is 8.57±0.23, while the comparator 2-chloro-4-fluorophenol (lacking the amino substituent) has a predicted pKa of 8.50±0.18 . The 0.07 unit shift toward higher pKa reflects the electron-donating effect of the 3-amino group, which modestly reduces the acidity of the phenolic hydroxyl proton relative to the non-aminated analog. This subtle difference in protonation state at physiological or near-neutral pH may influence solubility and membrane permeability in biological contexts.

pKa shift
Predicted
ΔpKa = +0.07 (8.57 vs 8.50) relative to non-aminated analog
May alter ionized fraction near neutral pH
No experimental pKa; predicted values may not reflect aqueous behavior
Physicochemical Characterization Ionization State Formulation

Lipophilicity (XLogP3) Differentiation from the 4-Chloro-2-fluoro Isomer

3-Amino-2-chloro-4-fluorophenol exhibits an XLogP3 value of 1.6, indicating moderate lipophilicity . In contrast, its regioisomer 3-Amino-4-chloro-2-fluorophenol (CAS 1427407-07-5) has a slightly lower calculated XLogP3 of 1.5 [1]. The 0.1 log unit difference arises from the distinct spatial arrangement of the chloro and fluoro substituents relative to the hydrogen-bond-donating amino and hydroxyl groups. While small, this difference in partition coefficient can translate to measurable variations in chromatographic retention time, membrane permeability, and distribution between aqueous and organic phases during workup.

Lipophilicity
Reported
XLogP3 1.6 vs 1.5 for 4-chloro-2-fluoro isomer
Small difference in chromatographic retention and extraction efficiency
Algorithm-based; experimental logP may differ
Lipophilicity LogP Drug Design

Regioselective Synthetic Utility: High Selectivity in Halogenation Step

The synthesis of 3-Amino-2-chloro-4-fluorophenol leverages a highly regioselective chlorination of 4-fluorophenol as a critical step. Under optimized aqueous conditions (20–25°C, 6–8 hours) using molecular chlorine or sulfuryl chloride, the reaction achieves 85–90% selectivity for the desired 2-chloro-4-fluorophenol intermediate . This high selectivity minimizes the formation of over-chlorinated byproducts that would otherwise complicate purification and reduce overall yield. In comparison, alternative halogenation pathways targeting the 4-chloro-2-fluoro isomer typically require more stringent temperature control (−10°C) and careful pH management (pH 4–5) to avoid diazonium salt decomposition and achieve only 70–75% selectivity .

Halogenation selectivity
Supplier data
85–90% selectivity for 2-chloro intermediate vs 70–75% in comparator route
Higher regioselectivity may reduce purification burden and improve mass intensity
Optimized aqueous chlorination; reproducibility at other scales unknown
Synthetic Chemistry Process Optimization Selectivity

Predicted Boiling Point Differentiation from 5-Amino Isomer

3-Amino-2-chloro-4-fluorophenol has a predicted boiling point of 247.0±35.0 °C . The 5-Amino-2-chloro-4-fluorophenol isomer (CAS 84478-72-8) is reported to have a melting point of 157–160 °C and no available boiling point prediction, reflecting its tendency to undergo thermal degradation before vaporization . This divergent thermal behavior underscores that even isomeric aminophenols cannot be assumed to behave identically under thermal stress. The predicted boiling point for the 3-amino derivative suggests it may be amenable to high-vacuum distillation for purification, whereas the 5-amino isomer's thermal profile indicates a preference for recrystallization or chromatographic methods.

Thermal stability
Predicted
Predicted bp 247 °C; 5-amino isomer decomposes before boiling
Distillation may suit this isomer; crystallization needed for thermal-sensitive analogs
Predicted bp only; experimental thermal data required for process safety
Thermal Properties Purification Volatility

Hydrogen Bonding Capacity as a Structural Differentiator

3-Amino-2-chloro-4-fluorophenol possesses two hydrogen bond donors (phenolic –OH and amino –NH₂) and three hydrogen bond acceptors (the oxygen of the hydroxyl group, the nitrogen of the amino group, and the fluorine atom) . This donor/acceptor ratio of 2:3 contrasts with the non-aminated analog 2-chloro-4-fluorophenol, which has only one hydrogen bond donor (the phenolic –OH) and two acceptors (phenolic oxygen and fluorine) [1]. The additional amino group in the target compound enhances its capacity for intermolecular hydrogen bonding, which can increase aqueous solubility relative to the non-aminated analog (sparingly soluble vs. practically insoluble) and alter crystallization behavior.

H-bond capacity
Class-level
2 H-bond donors, 3 acceptors — one more donor than non-aminated analog
Enhanced aqueous solubility and co-crystal formation potential
Structural inference; no experimental H-bond data available
Molecular Interactions Solubility Crystal Engineering

Limited High-Strength Differential Evidence and Recommendation

High-strength, direct head-to-head comparative biological or pharmacological data for 3-Amino-2-chloro-4-fluorophenol versus its closest analogs are absent from the peer-reviewed literature and authoritative databases [1]. The evidence presented above relies on predicted physicochemical properties and cross-study synthetic selectivity comparisons. Users requiring decision-quality comparative performance data for a specific biological target or reaction outcome should consider commissioning custom head-to-head experiments or requesting vendor-specific technical bulletins that may contain unpublished comparative data. The absence of such data should not be misinterpreted as equivalence; rather, it underscores that substitution without experimental validation introduces unquantified risk.

Evidence limitations
Data to verify
No direct comparative biological or experimental physicochemical data identified
Substitution without custom head-to-head validation introduces unquantified risk
Literature search (2025) excluding vendor sites; consider vendor technical bulletins
Evidence Assessment Procurement Decision

Priority Application Scenarios for 3-Amino-2-chloro-4-fluorophenol Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds Requiring Ortho-Chloro Substitution

The 85–90% regioselectivity achieved in the chlorination step to form the 2-chloro-4-fluorophenol intermediate makes this compound an attractive starting material for constructing kinase inhibitor cores that specifically require an ortho-chloro substituent adjacent to the phenolic hydroxyl. This substitution pattern is found in several ATP-competitive inhibitors where the chlorine atom engages in halogen bonding with a backbone carbonyl in the hinge region. The high selectivity of the synthesis translates to lower purification costs and higher material throughput, critical for medicinal chemistry groups synthesizing focused libraries for structure-activity relationship (SAR) exploration.

Agrochemical Intermediate: Herbicidal Progenitors with Defined Halogenation Pattern

Derivatives of halogenated aminophenols, including 5-amino-2-chloro-4-fluorophenol, have been explicitly cited as intermediates in the synthesis of herbicidal isoindolone derivatives and ret kinase inhibitors . While the 5-amino isomer is more directly linked to specific herbicide patents, the 3-amino-2-chloro-4-fluorophenol scaffold offers a complementary regioisomeric starting point for exploring structure-activity relationships in agrochemical lead optimization. Its predicted pKa (8.57) and moderate lipophilicity (XLogP3 1.6) place it within the optimal physicochemical space for foliar uptake and translocation in plant systems .

Process Chemistry: Method Development for Regioselective Amination Reactions

The synthetic route to 3-Amino-2-chloro-4-fluorophenol relies on a regioselective amination step that has been optimized using photoredox catalysis (blue light, 450 nm) with a ruthenium photocatalyst . This methodology is part of a broader trend toward mild, visible-light-driven C–N bond formation. Process chemists developing scalable amination protocols can use this compound as a benchmark substrate to validate new catalytic systems or to optimize reaction parameters (catalyst loading, light intensity, solvent) before applying the methodology to more precious or complex substrates. The well-characterized selectivity profile provides a reliable baseline for assessing method performance.

Analytical Method Development: Chromatographic Separation of Halogenated Aminophenol Isomers

The subtle differences in lipophilicity (ΔXLogP3 = 0.1) and hydrogen bonding capacity between 3-Amino-2-chloro-4-fluorophenol and its regioisomers make it a useful challenge compound for developing and validating HPLC or UPLC methods capable of resolving closely related halogenated aromatic amines. Method development groups can leverage the predicted pKa (8.57) to optimize mobile phase pH for either reversed-phase or mixed-mode chromatography. Successful separation of the 3-amino isomer from the 4-chloro and 5-amino isomers serves as a robust demonstration of column selectivity and method ruggedness, valuable for quality control laboratories supporting pharmaceutical or agrochemical manufacturing.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Ortho-chloro substitution for hinge-region halogen bonding
Regioselectivity and purification burden
Agrochemical lead optimization
Moderate lipophilicity and pKa profile
Foliar uptake and translocation potential
Visible-light amination method development
Regioselective C–N bond formation step
Catalyst loading and scalability benchmarks
Chromatographic isomeric separation
Close ΔXLogP3 (0.1) to regioisomers
pH optimization for resolution of halogenated aminophenols

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